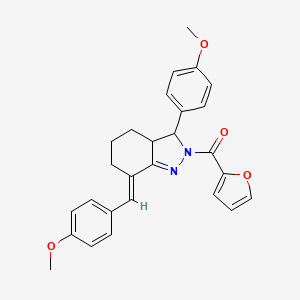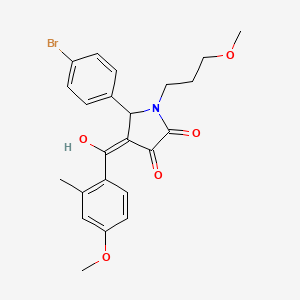![molecular formula C18H20N2O3S B5296391 N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide derivatives. It is an inhibitor of histone deacetylase (HDAC) and has been extensively researched for its potential as an anti-cancer agent.
Mecanismo De Acción
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits the acetylation of non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of oncogenic proteins.
Biochemical and Physiological Effects:
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have off-target effects on other enzymes, such as sirtuins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One direction is to investigate the potential of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in combination with other therapies, such as radiation and chemotherapy, for the treatment of cancer. Additionally, the development of more potent and selective HDAC inhibitors, with improved solubility and fewer off-target effects, is an important area of research.
Métodos De Síntesis
The synthesis method of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-(1-pyrrolidinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively researched for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-10-3-2-4-11-17)16-9-7-8-15(14-16)18(21)20-12-5-6-13-20/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMACOANUTZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5296371.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B5296372.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5296399.png)
![methyl 2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296400.png)